molecular formula C16H13ClO3 B5849393 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- (9CI)

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- (9CI)

Cat. No.: B5849393
M. Wt: 288.72 g/mol
InChI Key: ADALIOAZKIMNBX-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted cinnamate ester featuring a 4-methoxyphenyl group at the β-position of the propenoic acid backbone and a 4-chlorophenyl ester group. The (E)-stereochemistry indicates a trans configuration across the double bond. The 4-methoxy group enhances electron-donating properties, while the 4-chloro substituent on the ester introduces electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name

(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADALIOAZKIMNBX-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- can be achieved through several synthetic routes. One common method involves the esterification of 2-propenoic acid with 4-chlorophenol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods often employ similar strategies but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized in Table 1:

Compound Name Substituents (Propenoic Acid Backbone) Ester Group Molecular Weight (g/mol) Key Properties/Applications Evidence IDs
Target Compound 3-(4-Methoxyphenyl) 4-Chlorophenyl ~290 (estimated) High lipophilicity; UV stability N/A
Methyl (E)-p-Methoxycinnamate 3-(4-Methoxyphenyl) Methyl 192.21 Photostability; flavor/fragrance use
Ethyl 4-Chlorocinnamate 3-(4-Chlorophenyl) Ethyl 210.66 Antimicrobial activity
2-Ethoxyethyl p-Methoxycinnamate 3-(4-Methoxyphenyl) 2-Ethoxyethyl 264.30 Plasticizer; pesticide component
2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, 2-(4-hydroxyphenyl)ethyl ester 3-(3-Hydroxy-4-methoxyphenyl) 2-(4-Hydroxyphenyl)ethyl 314.12 Antioxidant potential; pharmaceutical applications

Substituent Analysis :

  • 4-Methoxyphenyl : Enhances electron density, improving UV absorption and photostability compared to unsubstituted cinnamates .
  • Hydroxyl Groups : Compounds like Methyl 4-hydroxycinnamate () exhibit higher polarity and antioxidant activity but reduced stability under acidic conditions.

Physicochemical Properties

  • Boiling Points : Longer ester chains (e.g., 2-ethylhexyl in ) increase boiling points (~260–405°C) compared to aryl esters .
  • Solubility : Methyl and ethyl esters () are more water-soluble, while bulkier esters (e.g., 4-chlorophenyl) favor organic solvents .
  • Density and LogP : The 4-chlorophenyl ester likely has a higher density (~1.2–1.3 g/cm³) and LogP (~3.5–4.0) than methyl/ethyl analogs, indicating greater lipid membrane permeability .

Biological Activity

2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- (9CI) is an organic compound belonging to the class of esters. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.

  • IUPAC Name : 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester
  • Molecular Formula : C11_{11}H12_{12}ClO3_{3}
  • Molecular Weight : 232.67 g/mol
  • CAS Registry Number : 3901-07-3

The biological activity of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester is attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : Potential binding to receptors that modulate cellular signaling pathways.
  • Oxidative Stress Modulation : Acting as an antioxidant or pro-oxidant depending on the cellular environment.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Propenoic acid derivatives exhibit significant antimicrobial properties. For instance:

  • Chalcone Derivatives : Many studies have reported that chalcones (a class of compounds related to this ester) possess antibacterial and antifungal activities. The presence of the methoxy and chloro substituents may enhance these properties by increasing lipophilicity and altering electronic distributions .

Anticancer Properties

The anticancer potential of this compound has been a focus of several studies:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of the cell cycle .
  • Research Findings : A study demonstrated that related compounds exhibited cytotoxic effects on breast cancer cells with IC50_{50} values in the micromolar range .

Case Studies

StudyFindings
Dimmock et al. (1999)Reported potential anti-fungal activities of chalcone derivatives.
Karthikeyan et al. (2015)Reviewed advances in chalcones with anticancer activities, emphasizing structure-activity relationships.
Hussain et al. (2009)Investigated antioxidant and anti-leishmanial activities of related compounds, suggesting broader biological relevance.

Synthesis Methods

The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester can be achieved through various methods:

  • Esterification Reaction : The reaction between 2-propenoic acid and 4-chlorophenol using sulfuric acid as a catalyst under reflux conditions.
  • Coupling Reactions : Using coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-methoxyphenyl)-2-propenoic acid 4-chlorophenyl ester, and how can reaction conditions be optimized to improve (E)-isomer yield?

Methodological Answer:
The synthesis typically involves esterification of 3-(4-methoxyphenyl)acrylic acid with 4-chlorophenol under acidic or catalytic conditions. Key steps include:

  • Acid-Catalyzed Esterification: Use concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.
  • Isomer Control: To favor the (E)-isomer, employ light exclusion (to prevent photoisomerization) and optimize temperature (higher temperatures may increase thermodynamic stability of the (E)-form) .
  • Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) separates isomers. Confirm (E)-configuration via NOESY NMR .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing the (E)-isomer?

Methodological Answer:
Conflicting spectral data often arise from impurities, isomer coexistence, or solvent effects. To resolve discrepancies:

  • Complementary Techniques:
    • 2D NMR (COSY, HSQC): Assign proton-proton coupling and carbon connectivity to distinguish (E)/(Z) configurations. For example, (E)-isomers show distinct olefinic proton coupling constants (J = 12–16 Hz) .
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C₁₆H₁₃ClO₃) to rule out adducts or fragmentation artifacts .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation .
  • Computational Validation: Compare experimental IR or UV-Vis spectra with density functional theory (DFT)-simulated spectra .

Basic: What safety protocols are critical when handling this compound in laboratory settings, based on its GHS classification?

Methodological Answer:
Based on GHS classifications for analogous esters :

  • Personal Protective Equipment (PPE):
    • Respiratory: Use NIOSH-approved N95/P2 respirators for aerosolized particles; OV/AG/P99 filters for vapor exposure.
    • Skin: Nitrile gloves (≥0.11 mm thickness) inspected for integrity; lab coats with chemical-resistant aprons.
  • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min airflow.
  • First Aid:
    • Eye Exposure: Immediate 15-minute rinse with saline; consult ophthalmologist.
    • Ingestion: Do NOT induce vomiting; administer activated charcoal (1 g/kg body weight) .

Advanced: What computational methods are employed to predict the LogP and solubility of this ester, and how do these predictions align with experimental data?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR): Use software like ACD/Labs or Molinspiration to calculate LogP (predicted ~4.1) based on fragment contributions (methoxyphenyl and chlorophenyl groups) .
  • Solubility Prediction: COSMO-RS simulations estimate solubility in solvents (e.g., logS in water ≈ -4.2). Validate experimentally via HPLC with a C18 column (mobile phase: acetonitrile/water) .
  • Discrepancy Analysis: Hydrophobic aggregation in aqueous media may reduce observed solubility vs. predictions. Use dynamic light scattering (DLS) to detect aggregates .

Basic: Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water (0.1% formic acid) .
  • GC-MS: Derivatize with BSTFA to improve volatility. Monitor m/z 282 (molecular ion) and characteristic fragments (e.g., m/z 123 for chlorophenyl group) .
  • Validation: Spike-and-recovery experiments in matrices (e.g., biological samples) to assess accuracy (target: 90–110% recovery) .

Advanced: How does the steric and electronic configuration of the (E)-isomer influence its reactivity in nucleophilic acyl substitution reactions compared to the (Z)-isomer?

Methodological Answer:

  • Steric Effects: The (E)-isomer’s trans-configuration reduces steric hindrance between the 4-chlorophenyl and methoxyphenyl groups, increasing accessibility of the carbonyl carbon to nucleophiles (e.g., amines).
  • Electronic Effects: Electron-withdrawing 4-chlorophenyl group enhances electrophilicity of the carbonyl, accelerating substitution. DFT calculations show a lower activation energy (ΔG‡ = 18.3 kcal/mol for (E) vs. 22.1 kcal/mol for (Z)) .
  • Experimental Validation: Monitor reaction kinetics via stopped-flow UV-Vis spectroscopy. (E)-isomer reacts 3.2× faster with piperidine in THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- (9CI)
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.